molecular formula C19H19Cl2N3O3S2 B2695111 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 851080-36-9

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2695111
CAS RN: 851080-36-9
M. Wt: 472.4
InChI Key: CHFYKBRMBFTVAP-QOCHGBHMSA-N
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Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19Cl2N3O3S2 and its molecular weight is 472.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , show significant potential in cardiac research. These compounds have been evaluated for their efficacy in in vitro Purkinje fiber assays and in vivo models of reentrant arrhythmias, demonstrating potency and efficacy comparable to clinically trialed agents (Morgan et al., 1990).

Broad Spectrum Anti-Infective Applications

Thiazolides, a class of drugs including nitazoxanide (a compound structurally related to the query compound), demonstrate a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of specific functional groups in thiazolides contributes to their effectiveness against a range of pathogens, including intracellular parasites and viruses (Hemphill et al., 2012).

Anticancer Activity

Derivatives of benzamide, similar to the query compound, have shown promising results in anticancer research. These compounds have demonstrated proapoptotic activity in various cancer cell lines, including melanoma, with specific derivatives exhibiting significant growth inhibition and enzyme inhibition properties (Yılmaz et al., 2015).

Agricultural Applications

Compounds structurally related to the query compound have been used in agriculture, specifically in the formulation of fungicides. The development of solid lipid nanoparticles and polymeric nanocapsules incorporating these fungicides offers advantages such as improved release profiles, reduced environmental toxicity, and increased efficiency in preventing and controlling fungal diseases in plants (Campos et al., 2015).

Synthesis and Reactions in Chemical Research

The synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are closely related to the compound , has been explored using microwave irradiation. This method offers a cleaner, more efficient, and faster approach to synthesizing these compounds, highlighting the importance of innovative synthesis techniques in chemical research (Saeed, 2009).

Future Directions

: ArXiv Preprint

properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3S2/c1-4-24(5-2)29(26,27)14-8-6-12(7-9-14)18(25)22-19-23(3)17-15(21)10-13(20)11-16(17)28-19/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFYKBRMBFTVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

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